molecular formula C14H24N6O B12925091 3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol CAS No. 66443-28-5

3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol

Cat. No.: B12925091
CAS No.: 66443-28-5
M. Wt: 292.38 g/mol
InChI Key: VIXSAIHLORHOLK-UHFFFAOYSA-N
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Description

3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol is a complex organic compound that features a purine base attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol typically involves multiple steps, starting with the preparation of the purine base and subsequent attachment of the aminohexyl and propanol groups. Common synthetic routes include:

    Purine Base Preparation: The purine base can be synthesized through a series of reactions involving formamide and other reagents.

    Attachment of Aminohexyl Group: This step involves the reaction of the purine base with 6-aminohexylamine under controlled conditions.

    Propanol Chain Addition: The final step involves the attachment of the propanol chain to the aminohexyl-purine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving nucleic acids and protein interactions.

    Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: A simpler compound with similar functional groups.

    6-Aminohexylamine: Shares the aminohexyl group but lacks the purine base.

    Purine Derivatives: Compounds with similar purine structures but different side chains.

Uniqueness

3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol is unique due to its combination of a purine base with an aminohexyl and propanol chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

66443-28-5

Molecular Formula

C14H24N6O

Molecular Weight

292.38 g/mol

IUPAC Name

3-[6-(6-aminohexylamino)purin-9-yl]propan-1-ol

InChI

InChI=1S/C14H24N6O/c15-6-3-1-2-4-7-16-13-12-14(18-10-17-13)20(11-19-12)8-5-9-21/h10-11,21H,1-9,15H2,(H,16,17,18)

InChI Key

VIXSAIHLORHOLK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCO)NCCCCCCN

Origin of Product

United States

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